
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is part of the isoquinoline alkaloids family, which are widely distributed in nature and have significant pharmacological potential .
Analyse Biochimique
Biochemical Properties
7-Methoxy-1,2,3,4-tetrahydroisoquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with lipopolysaccharide-induced acute lung injury models, exhibiting anti-inflammatory properties . The nature of these interactions often involves the modulation of enzyme activity, leading to reduced inflammation and oxidative stress.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to attenuate nitric oxide and reactive oxygen species generation in activated microglial cells . This modulation can lead to reduced inflammation and protection against cellular damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable, but its activity may decrease over prolonged periods. Long-term exposure to this compound has been observed to result in sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits significant anti-inflammatory and neuroprotective effects. At higher doses, there may be potential toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound’s metabolism may involve the cytochrome P450 enzyme system, which can influence its bioavailability and activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it may be transported across cell membranes by specific transporters, influencing its distribution within different tissues .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum. This localization can influence its interactions with other biomolecules and its overall biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . This reaction can be optimized by using different aldehydes and reaction conditions to yield various substituted tetrahydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions that improve atom economy, selectivity, and yield . These methods are designed to be environmentally friendly and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution: Substitution reactions can be performed using nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄, NaBH₄), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .
Applications De Recherche Scientifique
7-Methoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects . Additionally, it can modulate the glutamatergic system, which plays a role in its anti-addictive properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline include:
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline derivatives with various substitutions .
Uniqueness
What sets this compound apart is its specific methoxy substitution, which can influence its biological activity and pharmacological properties. This unique substitution pattern can enhance its neuroprotective and anti-inflammatory effects compared to other tetrahydroisoquinoline derivatives .
Propriétés
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLFSXCUJYFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329096 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43207-78-9 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1,2,3,4-tetrahydroisoquinoline derivatives interact with enzymes?
A: Research indicates that certain 1,2,3,4-tetrahydroisoquinoline derivatives, specifically salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and 1-carboxysalsoline (1-carboxy-1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline), can competitively inhibit the enzyme catechol-O-methyltransferase (COMT). [] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine to catecholamines, like dopamine, norepinephrine, and epinephrine, as well as their hydroxylated metabolites. By inhibiting COMT, these compounds could potentially increase the levels of catecholamines in the body. This interaction suggests potential applications in researching conditions influenced by catecholamine levels.
Q2: How does the structure of κ-opioid receptor antagonists, some of which are based on the 1,2,3,4-tetrahydroisoquinoline scaffold, influence their duration of action?
A: Research suggests a strong correlation between the duration of action of certain κ-opioid receptor antagonists and their ability to activate c-Jun N-terminal kinase (JNK) 1. [] Studies on a series of 1,2,3,4-tetrahydroisoquinoline-based antagonists revealed that compounds with longer durations of action, like RTI-5989-97 [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide], were associated with increased JNK1 activation. Conversely, antagonists with shorter durations of action, like RTI-5989-212 [(3R)-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide], did not significantly activate JNK1. This structure-activity relationship highlights the potential role of JNK1 activation in the prolonged effects of specific κ-opioid receptor antagonists.
Q3: How does the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline affect its optical properties?
A: Studies using optical rotatory dispersion (ORD) spectroscopy demonstrated that the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline significantly impacts its optical activity in the visible spectral range. [] While the Cotton effects below 300 nm, associated with electronic transitions within the aromatic ring system, remained largely unaffected by protonation, the sign of rotation in the visible region reversed upon protonation in a methanolic HCl solution. This finding suggests a change in the molecule's overall conformation or electronic structure upon interaction with a proton, highlighting the sensitivity of ORD spectroscopy to subtle structural and electronic perturbations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
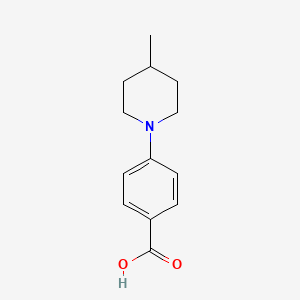
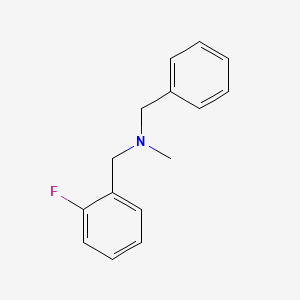
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
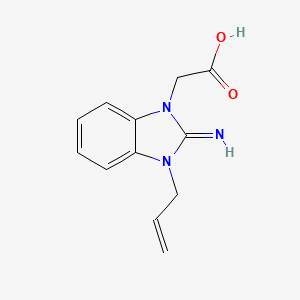
![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)
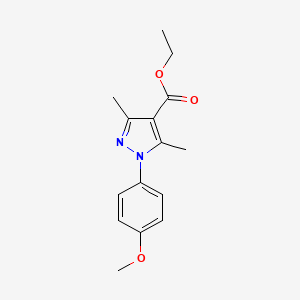
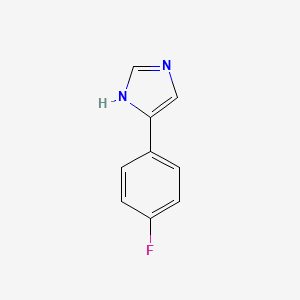
![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)

